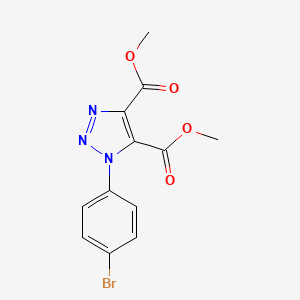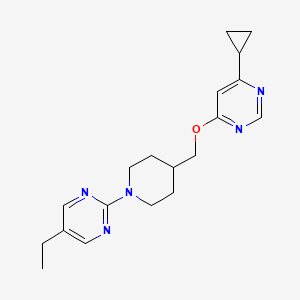![molecular formula C9H5F3N4O2 B2644652 2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid CAS No. 2418670-07-0](/img/structure/B2644652.png)
2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” is a compound with the CAS Number: 2418670-07-0 . It has a molecular weight of 258.16 . The IUPAC name for this compound is 2-(5-(trifluoromethyl)-2H-tetrazol-2-yl)benzoic acid . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Tetrazoles, such as “this compound”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . Different methods have been used for the synthesis of tetrazoles using different reaction conditions .Molecular Structure Analysis
The tetrazole ring in “this compound” contains the maximum number of nitrogen atoms, which is why tetrazoles exhibit extreme values of acidity, basicity, and complex formation constants . They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis
Tetrazoles are resistant to biological degradation, making it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances . They have been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 258.16 . The compound’s InChI Code is 1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) .科学的研究の応用
Coordination Polymers and MOFs
Framework Topologies and Spectral Studies
Research has been conducted to explore how ligand modifications affect the structures and properties of metal complexes, leading to the development of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These studies reveal the impact of the disposition of functional groups on aromatic rings and the structural topology of the complexes, highlighting the doping of Co(II) ions into Zn(II) complexes and their photoluminescence properties in the solid state at room temperature (Song et al., 2009).
Gas Separation, CO2 Conversion, and Selective Adsorption
A novel cage-like MOF has been constructed that exhibits high adsorption capacity for CO2, C2H2, and C2H6, showcasing excellent selective capture for these gases over CH4 and efficient catalytic activity in the cycloaddition reaction of CO2 with epoxides to produce cyclic carbonate chemicals. This MOF also demonstrates selective adsorption of methylene blue (MB) dye from other organic dyes, indicating its potential applications in environmental cleanup and catalysis (Li et al., 2020).
Sensing and Luminescence
Self-Calibrating Sensors for Nitroaromatic Compounds
A study reported the development of a dye@MOF composite system featuring dual-emitting properties, which could be used for the detection of 2,4,6-trinitrophenol (TNP) by referring to the peak-height ratio of each emission. This composite system exhibits high stability and reversibility, showcasing the potential of MOFs in the development of self-calibrated sensors for environmental monitoring and safety (Chen et al., 2017).
Structural and Photophysical Studies
Coordination Compounds Based on Tetrazole Carboxylate Ligands
Research on manganese(II) coordination complexes with tetrazole carboxylate ligands has led to the formation of novel complexes with diverse structures and luminescence properties. These studies contribute to our understanding of how ligands influence the assembly and properties of coordination compounds, offering insights into the design of materials with specific functions and applications (Shen et al., 2016).
作用機序
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
将来の方向性
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This suggests that “2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid” and other tetrazoles could continue to play a significant role in the development of new drugs and biologically active substances in the future .
特性
IUPAC Name |
2-[5-(trifluoromethyl)tetrazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)8-13-15-16(14-8)6-4-2-1-3-5(6)7(17)18/h1-4H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAVSLPETLBMCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2N=C(N=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

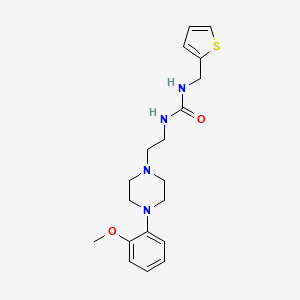
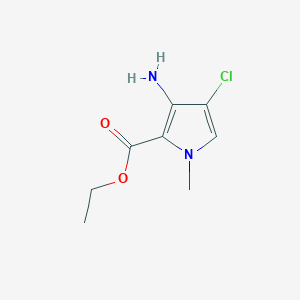

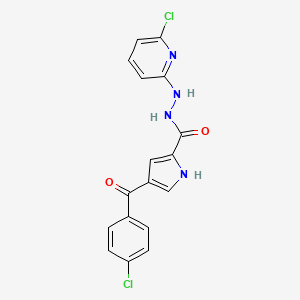
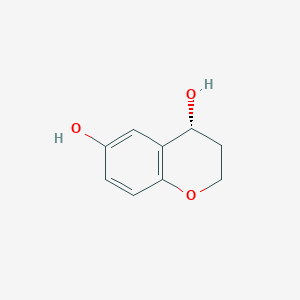
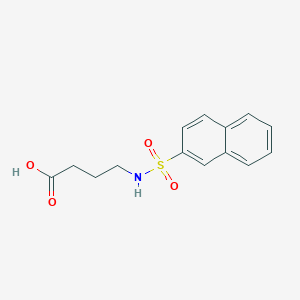
![N-(2-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2644579.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2644583.png)
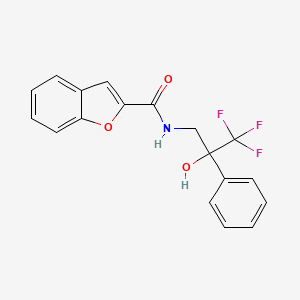
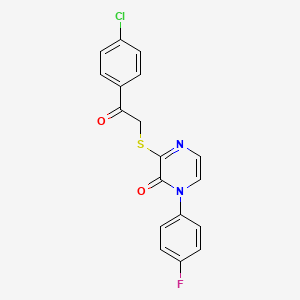
![4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B2644589.png)

